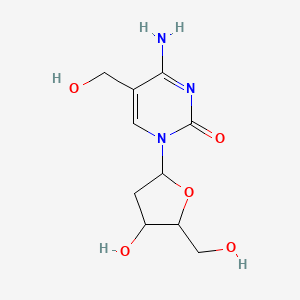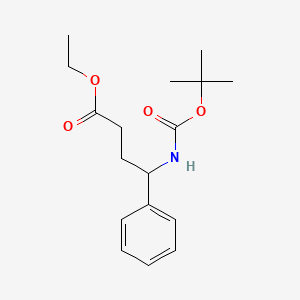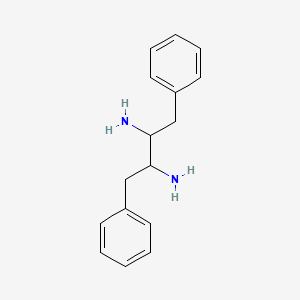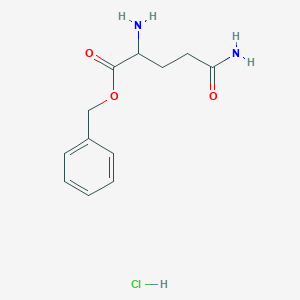
5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of benzofuran and thiazolidinedione. Benzofuran is known for its wide range of biological activities, while thiazolidinedione is recognized for its role in medicinal chemistry, particularly in the treatment of diabetes. The combination of these two moieties in a single molecule offers potential for diverse biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 1-benzofuran-2-carbaldehyde and thiazolidine-2,4-dione in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use as an anti-inflammatory and anticancer agent.
Industry: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-(1-Benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: Enzymes such as glucosamine-6-phosphate synthase.
Pathways: The compound may interfere with cellular processes related to oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties.
5-(4-Methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine: Exhibits antimicrobial activity.
Propriétés
Formule moléculaire |
C12H7NO3S |
|---|---|
Poids moléculaire |
245.26 g/mol |
Nom IUPAC |
5-(1-benzofuran-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H7NO3S/c14-11-10(17-12(15)13-11)6-8-5-7-3-1-2-4-9(7)16-8/h1-6H,(H,13,14,15) |
Clé InChI |
JMRQNSULIHRDLN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C=C3C(=O)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-fluorobenzyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12506529.png)





![N-benzyl-2-{[(2-{[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino}cyclohexyl)carbamothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B12506549.png)


![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)


